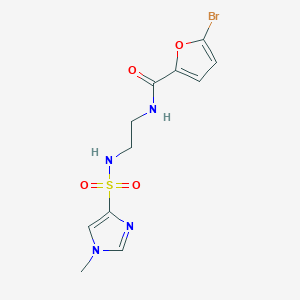
2-Phényl-1,3-bis(diméthylamino)triméthinium tétrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate is a chemical compound known for its unique structure and properties It belongs to the class of trimethinium salts, which are characterized by their ability to form stable complexes with various metals
Applications De Recherche Scientifique
2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-containing biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals that target specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
Target of Action
Trimethinium salts, a class to which this compound belongs, are known to have numerous applications in organic synthesis .
Mode of Action
It’s known that trimethinium salts are used as intermediates in the synthesis of various organic compounds .
Biochemical Pathways
It’s known that trimethinium salts are used in the synthesis of heterocycles .
Result of Action
It’s known that trimethinium salts are used in the preparation of various organic compounds .
Méthodes De Préparation
The synthesis of 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate typically involves the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in ethanol at reflux . This method is efficient and yields high-purity products. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s quality.
Analyse Des Réactions Chimiques
2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate can be compared to other trimethinium salts, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate. While both compounds share a similar core structure, the presence of different substituents (phenyl vs. chloro) can significantly impact their reactivity and applications. The phenyl group in 2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate provides additional stability and potential for further functionalization, making it unique among its peers.
Propriétés
IUPAC Name |
[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]-dimethylazanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2.BF4/c1-14(2)10-13(11-15(3)4)12-8-6-5-7-9-12;2-1(3,4)5/h5-11H,1-4H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFPSUQLFZYRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C=C(C=[N+](C)C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CN(C)/C=C(\C=[N+](C)C)/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2402432.png)

![Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate](/img/structure/B2402437.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide](/img/structure/B2402441.png)
![methyl 4-(((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate](/img/structure/B2402443.png)
![7-[(4-Nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2402445.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2402446.png)

![N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide](/img/structure/B2402448.png)
![3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2402449.png)

![2-Chloro-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2402451.png)
![3-Iodo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2402452.png)
